Perillaldehyde

Description

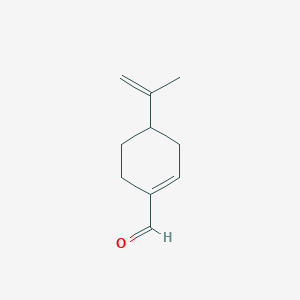

Structure

3D Structure

Properties

IUPAC Name |

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051855 | |

| Record name | Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol) | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.948-0.956 | |

| Record name | p-Mentha-1,8-dien-7-al | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2111-75-3, 5503-12-8 | |

| Record name | Perillaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2111-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perillaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002111753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERILLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perillaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Perillaaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQL0XA86G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Perillyl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Perillaldehyde: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a molecule of significant interest in the pharmaceutical, food, and fragrance industries due to its diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Perilla frutescens, and a detailed exploration of its discovery and the evolution of extraction and isolation methodologies. Quantitative data on l-perillaldehyde content in various natural sources are presented, alongside detailed experimental protocols for its extraction and characterization. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural products.

Discovery and Historical Context

The discovery of l-perillaldehyde dates back to the early 20th century, a period of fervent exploration in the chemistry of essential oils and their terpenoid components.[3] The foundational work in this field was laid by pioneers such as Otto Wallach, who established a systematic classification of terpenes.[3] It was within this scientific climate that the essential oil of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine, became a subject of chemical investigation.[3]

The first comprehensive study of Perilla oil, which led to the isolation and identification of l-perillaldehyde, was conducted by the German chemists F.W. Semmler and B. Zaar in 1911.[3] Their research, published in the esteemed compendium "Die ätherischen Öle" by Gildemeister and Hoffmann, identified a novel aldehyde as the primary constituent of the essential oil from Perilla frutescens.[3] They named this newly discovered compound "perillaldehyde," marking a significant contribution to the expanding family of known terpenoids.[3]

Natural Sources of L-Perillaldehyde

L-perillaldehyde is found in a variety of plants, with its most abundant source being the annual herb Perilla frutescens.[3][4] It is a key component of the plant's essential oil and is primarily responsible for its characteristic aroma.[4] Other notable natural sources of l-perillaldehyde include:

-

Ammodaucus leucotrichus : The essential oil of this Saharan plant has been reported to contain a high percentage of this compound.[1][5]

-

Ulex europaeus : This plant from the Leguminosae family has been identified as containing l-perillaldehyde.[1]

-

Citrus Fruits : The peel of some citrus fruits contains l-perillaldehyde, which contributes to their distinct aromas.[1][6]

-

Tetradenia riparia : This plant is another documented source of this compound.[1][7]

The concentration of l-perillaldehyde can vary significantly depending on the plant species, chemotype, and environmental factors.

Quantitative Data on L-Perillaldehyde Content

The following tables summarize the quantitative data on l-perillaldehyde content in the essential oils of various natural sources.

Table 1: L-Perillaldehyde Content in Different Accessions of Perilla frutescens

| Accession | Plant Color | L-Perillaldehyde (%) | Limonene (%) | Other Major Components (%) |

| PS1 | Green/Purple | 77.47 | 5.71 | Farnesene (Z, E, alfa) (5.01) |

| 203P | Green | 73.96 | 12.00 | ß-caryophyllene (5.48) |

| J1 | Green | 72.26 | 14.85 | ß-caryophyllene (5.87) |

| JTD3 | Purple | 81.80 | - | ß-caryophyllene (5.07), Trans-shisool (4.61) |

| RauTiaTo | Purple | 68.15 | 11.20 | ß-caryophyllene (4.93) |

| NP606 | Green/Purple | 81.60 | 8.12 | ß-caryophyllene (2.56) |

| 588P | Green/Purple | 82.12 | 5.13 | Farnesene (Z, E, alfa) (6.86) |

Data sourced from Ahmed et al., 2018.[8]

Table 2: L-Perillaldehyde Content in Ammodaucus leucotrichus

| Plant Source | L-Perillaldehyde (%) in Essential Oil |

| Ammodaucus leucotrichus (Errachidia, Morocco) | 74.71 |

Data sourced from Bouzekri et al., 2022.[5]

Biosynthesis and Signaling Pathways

Biosynthesis of L-Perillaldehyde

The biosynthesis of l-perillaldehyde, a monoterpene, originates from the methylerythritol phosphate (MEP) pathway in plants. The initial precursor is geranyl diphosphate (GDP). The pathway to this compound is believed to proceed via the formation of (-)-limonene.

Caption: Biosynthetic pathway of l-perillaldehyde from geranyl diphosphate.

Anti-inflammatory Signaling Pathway

L-perillaldehyde has demonstrated anti-inflammatory properties, which are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by l-perillaldehyde.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation (Classical Method)

This method was characteristic of the early 20th-century techniques used for the initial isolation of l-perillaldehyde.[3]

-

Plant Material : Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens.[3]

-

Apparatus : A large distillation flask equipped with a steam inlet, a condenser, and a collection vessel (e.g., a Florentine flask).[3]

-

Procedure :

-

The plant material is packed into the distillation flask.[3]

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.[3]

-

The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.[3]

-

In the collection vessel, the less dense, water-immiscible essential oil separates from the aqueous distillate (hydrosol), allowing for its collection.[3]

-

Caption: Workflow for steam distillation of essential oil from Perilla frutescens.

Isolation and Purification of L-Perillaldehyde via Bisulfite Adduct Formation (Classical Method)

This classical wet chemistry technique was employed for the selective purification of aldehydes from essential oils.[3]

-

Procedure :

-

Bisulfite Adduct Formation : The crude Perilla essential oil is agitated with a saturated solution of sodium bisulfite (NaHSO₃). This compound reacts to form a solid, crystalline adduct.[3]

-

Separation : The crystalline bisulfite adduct is separated from the remaining liquid oil by filtration.[3]

-

Regeneration of the Aldehyde : The purified adduct is treated with a strong alkali solution (e.g., NaOH or Na₂CO₃) to regenerate the pure this compound.[3]

-

Final Purification : The regenerated this compound is further purified by fractional distillation under reduced pressure.[3]

-

Caption: Workflow for the isolation of l-perillaldehyde using bisulfite adduct formation.

Modern Extraction and Quantification: Hydrodistillation and GC-MS

This protocol is adapted from contemporary methods for the extraction and analysis of l-perillaldehyde.[1][9]

-

Extraction by Hydrodistillation :

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Instrumentation : Gas chromatograph coupled with a mass spectrometer.[9]

-

Column : Capillary column suitable for essential oil analysis (e.g., HP-5MS).[9]

-

Carrier Gas : Helium.[9]

-

Procedure :

-

Prepare a diluted sample of the essential oil in a suitable solvent.

-

Inject the sample into the GC-MS system.

-

The components of the essential oil are separated based on their volatility and interaction with the column.

-

The mass spectrometer provides mass spectra of the individual components, allowing for their identification and quantification by comparing with known standards and spectral libraries.

-

-

Conclusion

L-perillaldehyde, first isolated from Perilla frutescens in the early 20th century, continues to be a compound of significant scientific interest. This guide has provided a detailed overview of its natural sources, the historical context of its discovery, and the evolution of extraction and purification techniques. The quantitative data presented highlights the variability of l-perillaldehyde content in nature, underscoring the importance of source selection and characterization in research and development. The detailed experimental protocols and workflow diagrams offer practical guidance for researchers working with this valuable natural product. Further investigation into the signaling pathways modulated by l-perillaldehyde will undoubtedly uncover new therapeutic applications for this versatile monoterpenoid.

References

- 1. L-Perillaldehyde | 18031-40-8 | Benchchem [benchchem.com]

- 2. marketpublishers.com [marketpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. office2.jmbfs.org [office2.jmbfs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C10H14O | CID 16441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Perillaldehyde in Perilla frutescens

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perillaldehyde is a monocyclic monoterpenoid that serves as the primary component of the essential oil from certain chemotypes of Perilla frutescens.[1][2] Valued for its distinct aroma and significant biological activities, including antimicrobial and anti-inflammatory properties, this compound is a compound of great interest in the pharmaceutical, food, and fragrance industries.[3][4] Understanding its biosynthesis is critical for metabolic engineering and optimizing production. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway in P. frutescens, detailing the enzymatic steps from primary metabolism to the final product. The pathway originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 precursors for monoterpenoid synthesis.[3][5] The core pathway involves three critical enzymatic transformations: the cyclization of geranyl diphosphate (GPP) to (-)-limonene, the subsequent hydroxylation of limonene to (-)-perillyl alcohol, and the final oxidation to (-)-perillaldehyde.[6][7][8] This document outlines the key enzymes, presents available quantitative data, describes detailed experimental protocols for pathway investigation, and visualizes the biochemical and experimental workflows.

The Core Biosynthetic Pathway

The synthesis of this compound is a specialized branch of the broader terpenoid metabolic network. It begins with the formation of universal C5 isoprenoid precursors and proceeds through a series of dedicated enzymatic reactions localized within the glandular trichomes of the plant.[5][7]

Upstream Precursor Supply: The Methylerythritol 4-Phosphate (MEP) Pathway

In plants, the biosynthesis of monoterpenes is predominantly supplied by precursors from the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids.[3][5][9] This pathway converts pyruvate and glyceraldehyde-3-phosphate into the two fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[10][11]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP.[11][12] This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .[11] The availability of GPP is a critical regulatory point that dictates the metabolic flux towards monoterpene production.[12]

The this compound-Specific Pathway

The conversion of GPP to this compound is a three-step enzymatic cascade.

-

Step 1: Cyclization to (-)-Limonene: The first committed step is the cyclization of the linear GPP molecule into the cyclic monoterpene (-)-limonene. This complex isomerization and cyclization reaction is catalyzed by (-)-Limonene Synthase (LS) , a member of the terpene synthase (TPS) family of enzymes.[5][13]

-

Step 2: Hydroxylation to (-)-Perillyl Alcohol: The cyclic olefin (-)-limonene undergoes regiospecific hydroxylation at the C7 position to form (-)-perillyl alcohol.[6][14] This reaction is catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) , specifically a (-)-limonene-7-hydroxylase .[7][14]

-

Step 3: Oxidation to (-)-Perillaldehyde: The final step is the oxidation of the primary alcohol group of (-)-perillyl alcohol to an aldehyde, yielding (-)-perillaldehyde.[15] This dehydrogenation is catalyzed by an NAD⁺-dependent Perillyl Alcohol Dehydrogenase (PADH) .[8] Studies in Perilla have also identified other alcohol dehydrogenases, such as aldo-keto reductases (AKR) and geraniol dehydrogenases (GeDH), that can perform this conversion.[15][16]

Key Enzymes and Quantitative Data

The efficiency and specificity of the this compound pathway are dictated by the kinetic properties and expression levels of its constituent enzymes. While comprehensive kinetic data for every enzyme from P. frutescens is not fully available in the literature, existing studies provide valuable quantitative insights.

| Enzyme | Gene/Enzyme Family | Substrate(s) | Product(s) | Quantitative Data / Notes | Reference(s) |

| (-)-Limonene Synthase (LS) | Terpene Synthase (TPS) | Geranyl Diphosphate | (-)-Limonene | Genetically controlled by the dominant gene H. Two genes encoding LS have been identified in Perilla. | [5][13] |

| (-)-Limonene-7-Hydroxylase | Cytochrome P450 (CYP71D family) | (-)-Limonene, O₂, NADPH | (-)-Perillyl Alcohol | A recombinant P450 from Perilla showed activity for C7-hydroxylation (53% of products), with side activities for C3 (33%) and C6 (14%) hydroxylation. | [5][14] |

| Perillyl Alcohol Dehydrogenase (PADH) | Alcohol Dehydrogenase (ADH) | (-)-Perillyl Alcohol, NAD⁺ | (-)-Perillaldehyde, NADH, H⁺ | Aldo-keto reductases (AKR) and geraniol dehydrogenases (GeDH) from Perilla have been shown to convert perillyl alcohol to this compound. | [8][15] |

| Multifunctional CYP450 | Cytochrome P450 | (-)-Limonene | (-)-Perillyl Alcohol, (-)-Perillaldehyde | A specific P450 from P. frutescens was identified that catalyzes both the hydroxylation of limonene and its subsequent oxidation to this compound. | [7][17] |

Experimental Methodologies

Elucidating the this compound biosynthetic pathway requires a combination of transcriptomics, molecular biology, biochemistry, and analytical chemistry.

Identification of Pathway Genes via Transcriptomics

Transcriptome analysis of different P. frutescens chemotypes, particularly comparing high-perillaldehyde (PA-type) cultivars with others, is a powerful method for identifying candidate genes.[5]

Functional Characterization of Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This is typically achieved through heterologous expression and in vitro enzymatic assays.[7]

Saccharomyces cerevisiae (yeast) is a common host for expressing plant CYP450s, as it is a eukaryote with the necessary membrane structures and redox partners.[7]

-

Gene Synthesis & Cloning: Synthesize the full-length coding sequence of the candidate gene, codon-optimized for yeast expression. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis cytochrome P450 reductase.

-

Culture and Induction: Grow the transformed yeast cells in selective media. Induce protein expression by transferring cells to a galactose-containing medium.

-

Microsome Preparation: After induction, harvest the yeast cells. Lyse the cells mechanically (e.g., with glass beads) in an extraction buffer. Centrifuge the lysate at low speed to remove cell debris, then perform ultracentrifugation on the supernatant to pellet the microsomal fraction, which contains the expressed membrane-bound CYP450.

-

Protein Quantification: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

This protocol describes a typical assay for a limonene hydroxylase.

-

Reaction Mixture Preparation: In a glass vial, prepare a 500 µL reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

50-100 µg of the microsomal protein preparation

-

-

Substrate Addition: Add the substrate, (-)-limonene, to a final concentration of 50-200 µM. An overlay of an organic solvent like pentane or hexane can be added to trap volatile products.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: Stop the reaction and extract the products by vortexing with 200 µL of hexane or ethyl acetate containing an internal standard (e.g., borneol).

-

Analysis by GC-MS: Centrifuge to separate the phases and transfer the organic layer to a new vial. Analyze 1 µL of the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products by comparing retention times and mass spectra to authentic standards.[18]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Perilla frutescens is well-defined, proceeding from GPP through the intermediates (-)-limonene and (-)-perillyl alcohol. The key enzymatic players—limonene synthase, a specific CYP450 monooxygenase, and an alcohol dehydrogenase—have been identified and characterized.[5][7][8] The genetic basis for the chemical diversity observed in Perilla provides a foundation for understanding the regulation of this pathway.[13]

Future research should focus on several key areas:

-

Regulatory Networks: Elucidating the transcription factors and signaling pathways that control the expression of the biosynthetic genes in a spatially and temporally specific manner.

-

Metabolic Engineering: Leveraging the known pathway genes to engineer microbial hosts (E. coli, S. cerevisiae) or the Perilla plant itself for enhanced production of this compound. This could involve overcoming rate-limiting steps or redirecting metabolic flux from competing pathways.

-

Enzyme Engineering: Modifying the identified enzymes, particularly the CYP450s, to improve their catalytic efficiency, substrate specificity, or stability, which could be valuable for biocatalytic applications.

A comprehensive understanding of this pathway not only satisfies fundamental scientific curiosity but also paves the way for the sustainable and high-yield production of this valuable natural compound for various industrial applications.

References

- 1. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular cloning and characterization of a Perilla frutescens cytochrome P450 enzyme that catalyzes the later steps of this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perillyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. media.neliti.com [media.neliti.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Genetics of Monoterpene Biosynthesis in Perilla Plants [jstage.jst.go.jp]

- 14. A candidate cDNA clone for (-)-limonene-7-hydroxylase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Activities of Monoterpene Perillaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perillaldehyde, a naturally occurring monoterpene aldehyde, is the primary bioactive constituent of the essential oil derived from Perilla frutescens. This comprehensive technical guide provides an in-depth analysis of the diverse pharmacological activities of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are exploring the therapeutic potential of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer effects across a variety of cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, autophagy, and a novel form of iron-dependent cell death known as ferroptosis.

Quantitative Data: Cytotoxicity and Antitumor Efficacy

The cytotoxic and antitumor activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Incubation Time (h) |

| This compound | K562 (Chronic Myeloid Leukemia) | MTT | 303.3 µM | 24 |

| 188.7 µM | 48 | |||

| 89.7 µM | 72 | |||

| HCT116 (Colorectal Carcinoma) | CCK-8 | 239.4 µM | 24 | |

| SW480 (Colorectal Carcinoma) | CCK-8 | 218.9 µM | 24 | |

| This compound 1,2-epoxide | HCT-116 (Colon Carcinoma) | MTT | 16.14 ± 1.86 µM | 72 |

| OVCAR-8 (Ovarian Adenocarcinoma) | MTT | 23.61 ± 1.13 µM | 72 | |

| SF-295 (Glioblastoma) | MTT | 21.99 ± 2.64 µM | 72 | |

| HL-60 (Promyelocytic Leukemia) | MTT | 9.70 ± 1.01 µM | 72 | |

| This compound 8,9-epoxide | HCT-116, OVCAR-8, SF-295, HL-60 | MTT | < 4.0 µg/mL | 72 |

Table 2: In Vivo Antitumor Activity of this compound Derivatives in Sarcoma 180-Bearing Mice

| Compound | Dosage (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) |

| This compound 1,2-epoxide | 100 | Intraperitoneal | 33.4 |

| 200 | Intraperitoneal | 56.4 | |

| This compound 8,9-epoxide | 100 | Intraperitoneal | 38.4[1] |

| 200 | Intraperitoneal | 58.7[1] | |

| 5-Fluorouracil (Positive Control) | 25 | Intraperitoneal | 66.6 - 68.1[1] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways, leading to programmed cell death and inhibition of tumor growth.

This compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases.[1]

Caption: this compound-induced apoptosis signaling pathway.

This compound has been shown to induce autophagy in colorectal cancer cells by targeting SRD5A1 and subsequently inhibiting the PI3K/AKT signaling pathway.[1] This inhibition leads to the activation of downstream effectors that initiate the autophagic process.

Caption: this compound-induced autophagy via PI3K/AKT pathway.

Recent studies have identified this compound as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death.[2] This process is characterized by the accumulation of lipid peroxides and is distinct from apoptosis. This compound induces ferroptosis by decreasing the expression of glutathione peroxidase 4 (GPX4) and depleting intracellular glutathione (GSH).[2]

Caption: this compound-induced ferroptosis signaling pathway.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3][4][5][6][7]

This protocol outlines the procedure for evaluating the in vivo antitumor efficacy of this compound.[1]

-

Tumor Inoculation: Subcutaneously inoculate Swiss mice in the right axillary region with 2 x 10^6 Sarcoma 180 tumor cells.[1]

-

Treatment: After 24 hours, randomly divide the animals into groups and administer this compound (e.g., 100 or 200 mg/kg/day) or a vehicle control intraperitoneally for 7 consecutive days.[1]

-

Tumor Measurement: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.

-

Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition using the formula: [(Mean tumor weight of control group - Mean tumor weight of treated group) / Mean tumor weight of control group] x 100.

References

- 1. Inhibition of Colorectal Cancer by this compound Through Targeting SRD5A1 to Induce Autophagy via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Perilaldehyde activates AMP-activated protein kinase to suppress the growth of gastric cancer via induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 5. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. This compound alleviates polyQ-induced neurodegeneration through the induction of autophagy and mitochondrial UPR in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Account of the Isolation and Characterization of Perillaldehyde

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive historical account of the initial isolation and characterization of perillaldehyde, a significant monoterpenoid aldehyde. It details the pioneering work of early 20th-century chemists, the classical methodologies they employed, and the logical framework that led to the elucidation of its fundamental chemical properties. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of natural product chemistry and the foundational discoveries that underpin our current understanding of this important compound.

Introduction: The Dawn of Terpenoid Chemistry

The late 19th and early 20th centuries were a transformative period for organic chemistry, particularly in the study of essential oils and their constituents. This era, often referred to as the golden age of terpenoid chemistry, was marked by the systematic investigation of volatile compounds from botanical sources. Pioneers in the field laid the groundwork for the classification and structural elucidation of terpenes, a class of organic compounds that are abundant in nature and possess a wide range of biological activities. It was within this scientific landscape that the essential oil of Perilla frutescens, a plant with a long history of use in traditional Asian medicine and cuisine, became a subject of chemical inquiry.

The Seminal Discovery and Isolation of L-Perillaldehyde

The first definitive isolation and characterization of this compound is credited to the German chemists F.W. Semmler and B. Zaar in 1911.[1] Their work, a hallmark of the meticulous experimental approach of the time, identified a novel aldehyde as the primary component of the essential oil extracted from Perilla frutescens.[1] They named this newly discovered compound "this compound." This discovery was a notable contribution to the expanding family of known terpenoids and laid the foundation for future research into its chemical and biological properties.[1]

Experimental Protocols: Classical Methodologies

The techniques employed by Semmler and Zaar were characteristic of early 20th-century natural product chemistry, relying on classical wet chemistry methods for extraction, purification, and characterization.[1] These methods, while lacking the sophistication of modern analytical techniques, were remarkably effective in the hands of skilled chemists.

The initial step in obtaining this compound was the extraction of the essential oil from the leaves and flowering tops of Perilla frutescens.[1] The primary method used was steam distillation, a technique that is still widely used today for the extraction of volatile compounds from plant materials.[1]

-

Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens were utilized.[1]

-

Apparatus: A large distillation flask was equipped with a steam inlet, a condenser, and a collection vessel, such as a Florentine flask.[1]

-

Process:

-

The plant material was packed into the distillation flask.

-

Steam was passed through the plant material, causing the volatile essential oils to vaporize.[1]

-

The mixture of steam and essential oil vapor was then directed through a condenser, where it cooled and liquefied.[1]

-

In the collection vessel, the less dense, water-immiscible essential oil naturally separated from the aqueous distillate (hydrosol), allowing for its collection.[1]

-

Following the extraction of the crude essential oil, the isolation of this compound was ingeniously achieved through the formation of a crystalline derivative.[1] This technique was a common and effective method for purifying aldehydes and ketones from complex mixtures at the time.[1]

-

Bisulfite Adduct Formation: The crude Perilla essential oil was agitated with a saturated solution of sodium bisulfite (NaHSO₃).[1] this compound, being an aldehyde, reacted with the sodium bisulfite to form a solid, crystalline adduct.[1] This reaction selectively sequestered the aldehyde from the other non-aldehydic components of the essential oil.[1]

-

Separation: The crystalline bisulfite adduct was then separated from the remaining liquid oil by filtration.[1]

-

Regeneration of the Aldehyde: The purified bisulfite adduct was treated with a strong alkali solution, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] This chemical treatment regenerated the pure this compound, which was then separated from the aqueous solution.[1]

-

Final Purification: The regenerated this compound was further purified by fractional distillation under reduced pressure to yield a compound with consistent physical properties.[1]

Characterization of L-Perillaldehyde

In the absence of modern spectroscopic techniques such as NMR and mass spectrometry, the characterization of the newly isolated this compound relied on a combination of physical constant measurements and chemical derivatization.[1]

The physical properties of the purified this compound were meticulously measured and served as key identifiers for the compound.

| Property | Reported Value (circa 1911) |

| Boiling Point | 235-237 °C (at 760 mmHg)[1] |

| Specific Gravity (at 15°C) | ~0.967 g/cm³[1] |

| Optical Rotation | Laevorotatory (-)[1] |

Chemical reactions that produced crystalline derivatives with sharp melting points were crucial for confirming the presence of the aldehyde functional group and for further characterization.

-

Oxime Formation: Treatment of this compound with hydroxylamine hydrochloride yielded a crystalline oxime, which is a classic confirmatory test for the presence of a carbonyl group.[1]

-

Semicarbazone Formation: Reaction with semicarbazide hydrochloride produced a crystalline semicarbazone, providing further evidence of the aldehyde functionality.[1]

-

Oxidation: The oxidation of this compound yielded perillic acid, indicating the conversion of the aldehyde group to a carboxylic acid.[1] This transformation further supported the structural assignment of this compound.

Visualizing the Historical Workflow and Chemical Logic

The following diagrams illustrate the logical flow of the historical discovery and the experimental processes involved in the isolation and characterization of this compound.

Caption: Experimental workflow for the historical isolation and purification of this compound.

Caption: Chemical derivatization of this compound for its characterization.

Conclusion

The initial isolation and characterization of this compound by Semmler and Zaar stand as a testament to the power of classical chemical methods. Their work not only introduced a new natural product to the scientific community but also exemplified the logical and systematic approach required to elucidate the structure and properties of unknown compounds. This historical account provides a valuable perspective on the evolution of natural product chemistry and serves as a reminder of the foundational discoveries upon which modern research is built. The methodologies and logical frameworks developed during this era continue to be relevant in the education of new generations of chemists and in the ongoing quest for novel bioactive compounds from nature.

References

The Phytochemical Profile of Perillaldehyde from Perilla Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a monoterpenoid aldehyde, is the principal bioactive component of the essential oil extracted from Perilla frutescens, an herb widely used in traditional medicine and cuisine across East Asia.[1][2][3] Its significant pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have positioned it as a compound of great interest for research and drug development.[4][5][6] This technical guide provides a comprehensive overview of the phytochemical profile of this compound, detailing its quantitative distribution, established experimental protocols for its analysis, and its known molecular signaling pathways.

This compound is a key constituent that defines specific chemotypes of the Perilla plant.[3][7] The concentration of this compound can vary significantly depending on the plant's variety, chemotype, and cultivation conditions, making accurate quantification essential for the standardization of extracts and the development of therapeutics.[8]

Quantitative Analysis of this compound in Perilla Varieties

The amount of this compound in the essential oil of Perilla frutescens is highly dependent on the specific chemotype of the plant. The this compound (PA) type contains the highest concentrations, while other types, such as the perilla ketone (PK) type, may contain negligible amounts.[8] The following table summarizes quantitative data from various studies, showcasing the variability of this compound content.

| Perilla Variety / Chemotype | This compound Content (% of Essential Oil) | Reference(s) |

| Perilla ocymoides L. var. bicolorlaciniata (PA type) | 72.07% | [8] |

| Perilla frutescens (L.) Britton var. crispa f. viridis (PA type) | 49.47% | [8] |

| Green-leafed Perilla (cultivated in Bulgaria) | 29.76% | [8] |

| Purple PF (P. frutescens var. arguta) (PA type) | Higher relative content | [8] |

| Zisu (Perilla frutescens with purple leaves) | 21.9–58.1% | [8] |

| Purple Accession (JTD3) | 81.8% | [9] |

| Mixed Color Accession (588P) | 82.12% | [9] |

| Mixed Color Accession (NP606) | 81.6% | [9] |

| Vietnamese Perilla frutescens | 7.973% | [10] |

Experimental Protocols

Accurate extraction, isolation, and quantification of this compound are critical for research and development. The following sections detail established methodologies.

Extraction of Perilla Essential Oil

a) Steam Distillation / Hydrodistillation This is the most common and traditional method for extracting essential oils from Perilla leaves.[11][12]

-

Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens are used.[11] Air-drying in the shade is considered an optimal choice for pre-processing storage.[12]

-

Apparatus: A Clevenger-type apparatus or a large distillation flask equipped with a steam inlet, a condenser, and a collection vessel is assembled.[8][11]

-

Process:

-

The plant material is packed into the distillation flask.

-

Steam is passed through the plant material, causing the volatile essential oils to vaporize.[11]

-

The mixture of steam and essential oil vapor is cooled and liquefied by passing it through a condenser.[11]

-

In the collection vessel, the water-immiscible essential oil separates from the aqueous distillate (hydrosol), allowing for its collection.[11]

-

b) Enzymatic and Solvent Extraction Advanced methods can improve extraction efficiency.

-

Process:

-

Pre-treatment: Mince Perilla leaves and leach them. An antioxidant may be added.[13]

-

Enzymolysis: The material undergoes acidification and enzymolysis to break down cell walls, improving release of the essential oil.[13]

-

Extraction: The treated material is then subjected to n-hexane extraction.[14]

-

Purification: The extract undergoes reduced-pressure distillation and deodorization to yield pure this compound.[13]

-

Isolation and Purification of this compound

A classic chemical method for isolating aldehydes from essential oils involves the formation of a bisulfite adduct.[11]

-

Process:

-

Adduct Formation: The crude Perilla essential oil is agitated with a saturated solution of sodium bisulfite (NaHSO₃). This compound reacts to form a solid, crystalline adduct, separating it from other components.[11]

-

Separation: The crystalline adduct is separated from the liquid oil via filtration.[11]

-

Regeneration: The purified adduct is treated with a strong alkali solution (e.g., NaOH) to regenerate the pure this compound.[11]

-

Final Purification: The regenerated this compound is further purified by fractional distillation under reduced pressure.[11]

-

Quantification of this compound

Modern chromatographic techniques are employed for accurate quantification.

a) Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive method for analyzing volatile compounds like this compound.[15]

-

Sample Preparation:

-

Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in a suitable solvent like hexane or ethyl acetate (e.g., to 1 mL).[15]

-

Herbal Extracts: Perform ultrasonic extraction of powdered plant material (e.g., 1.0 g) with a solvent like methanol (e.g., 20 mL) for 30 minutes. Centrifuge and filter the supernatant.[15]

-

-

Instrumentation:

-

Column: A capillary column such as DB-5 or HP-5ms is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature gradient is used, for example, starting at 60°C and increasing to 240°C to separate components.[8]

-

MS Detector: Operates in electron ionization (EI) mode.

-

-

Calibration: Prepare a series of standard solutions of this compound in hexane (e.g., 0.1 to 50 µg/mL). Construct a calibration curve by plotting peak area against concentration.[15]

-

Data Analysis: Identify the this compound peak based on its retention time and mass spectrum compared to the standard. Quantify the amount using the calibration curve.[15]

b) High-Performance Liquid Chromatography (HPLC-UV) HPLC is another robust method for quantification, particularly for less volatile samples or when derivatization is not desired.[15][16]

-

Sample Preparation: Follow the same extraction procedure as for GC-MS. The final extract should be dissolved in the mobile phase.[15]

-

Instrumentation:

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1 to 100 µg/mL). Construct a calibration curve by plotting peak area against concentration.[15]

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount using the calibration curve.[15]

Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, which are central to its observed pharmacological effects.

Antioxidant Pathway Activation in Keratinocytes

In human keratinocytes, this compound has been shown to protect against oxidative stress by dually modulating the AHR and NRF2 pathways.[17][18] It inhibits the aryl hydrocarbon receptor (AHR) signaling induced by pollutants like benzo(a)pyrene (BaP) and simultaneously activates the NRF2 antioxidant response.[17][19]

-

AHR Pathway Inhibition: BaP activates AHR, causing it to translocate to the nucleus, which induces the expression of CYP1A1 and subsequently leads to the production of reactive oxygen species (ROS).[19] this compound inhibits this BaP-induced nuclear translocation of AHR, thereby downregulating the entire pathway and reducing ROS production.[17][19]

-

NRF2 Pathway Activation: this compound activates the Nuclear factor-erythroid 2-related factor-2 (NRF2), a key regulator of antioxidant responses.[17] This leads to the upregulation of heme oxygenase-1 (HO1), an important antioxidant enzyme.[18][19]

Anti-Leukemia Pathway via HSP70 Targeting

In chronic myeloid leukemia (CML) cells (K562), this compound demonstrates significant anti-cancer effects by targeting Heat Shock Protein 70 (HSP70).[20] This action leads to the inactivation of the BCR-ABL fusion protein, a hallmark of CML, and inhibits its downstream pro-survival signaling.[20]

-

Mechanism: this compound binds to HSP70, which in turn inactivates the phosphorylation of the BCR-ABL oncoprotein. This suppression prevents the activation of downstream pathways, including the Akt/mTOR pathway, ultimately leading to cell cycle arrest, apoptosis, and autophagy in the cancer cells.[20]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent development in biological activities and safety concerns of this compound from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nyxxb.cn [nyxxb.cn]

- 7. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. CN110590526A - Method for extracting this compound from perilla frutescens - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Determination of this compound in perilla herbs using relative molar sensitivity to single-reference diphenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 20. Unlocking the Potential of this compound: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 [mdpi.com]

Genotoxicity and Safety Assessment of Perillaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perillaldehyde, a naturally occurring monocyclic terpenoid, is widely used as a flavoring agent in food and fragrance industries. Its structural feature, an α,β-unsaturated aldehyde, raises a potential concern for genotoxicity. This technical guide provides a comprehensive overview of the genotoxicity and safety assessment of this compound, summarizing key in vitro and in vivo studies, detailing experimental methodologies, and discussing the current understanding of its metabolic pathways and potential mechanisms of action. A notable controversy exists in the literature, with some studies indicating a weak genotoxic potential, while others report negative findings. This guide aims to present a balanced view of the available data to inform risk assessment and guide future research.

Introduction

This compound [(R)-4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde] is the primary component of the essential oil of Perilla frutescens. Its characteristic aroma has led to its extensive use in food products, cosmetics, and traditional medicine. The presence of an α,β-unsaturated aldehyde moiety in its structure is a well-known structural alert for potential reactivity with biological macromolecules, including DNA, primarily through Michael addition.[1] This has prompted regulatory bodies and researchers to scrutinize its genotoxic potential. This document synthesizes the findings from a battery of standard genotoxicity assays and explores the metabolic pathways that may influence its safety profile.

In Vitro Genotoxicity Studies

A range of in vitro assays has been employed to evaluate the mutagenic and clastogenic potential of this compound. These studies have yielded conflicting results, contributing to the ongoing debate about its safety.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Conflicting Results:

-

A study by Hobbs et al. (2016) reported a positive result for this compound in S. typhimurium strain TA98 in the absence of metabolic activation (-S9), suggesting it can induce frameshift mutations.[2]

-

In contrast, a study by Honma et al. (2021) found no mutagenic activity for this compound in any of the tested strains (including TA98) with or without S9 metabolic activation.[1] The authors of the latter study suggested that the positive result in the earlier study might be attributable to impurities in the test substance.[1]

Data Summary:

| Study | Strain(s) Tested | Metabolic Activation | Concentration Range (µ g/plate ) | Result |

| Hobbs et al. (2016) | TA98, TA100, TA1535, TA1537, E. coli WP2uvrA | +/- S9 | Not explicitly stated | Positive in TA98 (-S9) |

| Honma et al. (2021) | TA98, TA100, TA1535, TA1537, E. coli WP2uvrA | +/- S9 | Up to 1250 | Negative in all strains |

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

The Ames test is typically performed according to the OECD 471 guideline. The general workflow is as follows:

Figure 1: General workflow for the Ames test.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division. Studies on this compound in human lymphocytes have consistently shown negative results, indicating it does not induce chromosomal damage in this in vitro system.[2]

Data Summary:

| Study | Cell Type | Metabolic Activation | Concentration Range (µg/mL) | Result |

| Hobbs et al. (2016) | Human Lymphocytes | +/- S9 | Not explicitly stated | Negative |

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay (OECD 487)

The assay is generally conducted following the OECD 487 guideline.

Figure 2: Workflow for the in vitro micronucleus assay.

Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) Assay

The HPRT assay is a gene mutation assay that detects mutations at the Hprt locus in mammalian cells. This compound was found to be negative in the HPRT assay using mouse lymphoma cells, suggesting it does not induce gene mutations at this locus.[2]

Data Summary:

| Study | Cell Line | Metabolic Activation | Concentration Range (µg/mL) | Result |

| Hobbs et al. (2016) | Mouse Lymphoma L5178Y | +/- S9 | Not explicitly stated | Negative |

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance in a whole organism, considering metabolic and detoxification processes.

In Vivo Micronucleus Assay

This assay assesses chromosomal damage in erythroblasts in the bone marrow of rodents. The study by Hobbs et al. (2016) found no increase in micronucleated polychromatic erythrocytes in the bone marrow of rats treated with this compound, indicating a lack of in vivo clastogenicity.[2]

Data Summary:

| Study | Species/Strain | Route of Administration | Dose Levels (mg/kg/day) | Tissue | Result |

| Hobbs et al. (2016) | Han Wistar Rat | Oral gavage | Up to 700 | Bone Marrow | Negative |

In Vivo Comet Assay

The comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells. A study by Hobbs et al. (2016) reported a weakly positive result in the liver of rats at a hepatotoxic dose of 700 mg/kg/day, while the duodenum was negative.[2] The European Food Safety Authority (EFSA) considered this a positive result, raising a safety concern.[3] However, the study authors and other expert panels have argued that the observed DNA damage was likely a secondary effect of cytotoxicity rather than a direct genotoxic effect.[1]

Data Summary:

| Study | Species/Strain | Route of Administration | Dose Levels (mg/kg/day) | Tissue | Result |

| Hobbs et al. (2016) | Han Wistar Rat | Oral gavage | Up to 700 | Liver | Weakly Positive (at hepatotoxic dose) |

| Duodenum | Negative |

Experimental Protocol: In Vivo Combined Micronucleus and Comet Assay (OECD 474 & 489)

These two assays are often combined in a single study to reduce animal use.

Figure 3: Workflow for a combined in vivo micronucleus and comet assay.

Metabolism and Potential Mechanisms of Genotoxicity

The genotoxic potential of this compound is linked to its α,β-unsaturated aldehyde structure. This functional group can react with nucleophilic sites in DNA, such as guanine bases, to form DNA adducts.[1] This reaction, known as a Michael addition, is a plausible mechanism for inducing mutations.

However, this compound is also subject to metabolic detoxification. In humans, it can be metabolized by cytochrome P450 enzymes (CYP2C9 and CYP2C19) to perillyl alcohol and subsequently to perillic acid, which are less reactive and more readily excreted.[4] The balance between bioactivation (adduct formation) and detoxification is a key determinant of its ultimate genotoxic effect.

Figure 4: Simplified metabolic pathway of this compound.

Furthermore, this compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of this pathway could represent a protective mechanism against potential oxidative stress and cellular damage induced by this compound.

Figure 5: Activation of the Nrf2 antioxidant pathway by this compound.

Discussion and Safety Assessment

The weight of evidence regarding the genotoxicity of this compound is complex and subject to interpretation. The positive Ames test result in one study and the weakly positive comet assay in the liver at a cytotoxic dose have led to a cautious stance from some regulatory bodies like EFSA.[3] However, a more recent and comprehensive study by Honma et al. (2021) using a higher purity compound reported negative results in the Ames test and a negative result in an in vivo gene mutation assay (transgenic rodent assay), which is considered a highly relevant follow-up to an in vitro mutagenicity finding.[1]

The majority of other genotoxicity assays, including the in vitro micronucleus, HPRT, and in vivo micronucleus tests, have been negative.[2] The weak positive finding in the in vivo comet assay in the liver occurred only at a dose that also caused liver toxicity, which is a known confounding factor in this assay.

Considering the totality of the data, it is plausible that pure this compound is not a direct-acting mutagen. The conflicting Ames test results highlight the importance of the purity of the test substance in genotoxicity testing. The in vivo data suggest that at non-toxic doses, this compound does not pose a significant genotoxic risk. The activation of the Nrf2 pathway may also contribute to a protective effect in vivo.

Conclusion and Future Directions

The genotoxicity profile of this compound is not straightforward. While the α,β-unsaturated aldehyde structure warrants caution, the bulk of the evidence from a comprehensive battery of tests suggests a low genotoxic potential, particularly at concentrations relevant to human exposure through diet and consumer products.

Future research should focus on:

-

Clarifying the role of impurities: Further studies with highly purified this compound are needed to definitively resolve the conflicting Ames test results.

-

Dose-response modeling: More detailed dose-response analyses of the in vivo comet assay, coupled with thorough histopathological evaluation, would help to better understand the relationship between cytotoxicity and DNA damage.

-

Adductomics studies: Investigating the formation of this compound-DNA adducts in vivo would provide direct evidence of its DNA reactivity in a whole-organism context.

For drug development professionals considering this compound or its derivatives, a thorough understanding of its genotoxicity profile is essential. While the current data are largely reassuring, the existing controversies necessitate a careful and comprehensive risk assessment on a case-by-case basis.

References

- 1. In vivo and in vitro mutagenicity of this compound and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity assessment of the flavouring agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterotropic Activation of Cytochrome P450 3A4 by Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Perillaldehyde: A Volatile Biomarker Navigating the Crossroads of Neurodegeneration and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, is emerging as a significant volatile organic compound (VOC) with potential applications in disease diagnostics. Traditionally recognized for its aromatic properties in the food and fragrance industries, recent scientific investigations have unveiled its role as a potential volatile biomarker, particularly in the context of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on this compound as a volatile biomarker, with a focus on its association with Parkinson's disease. The guide delves into the quantitative data, detailed experimental protocols for its detection, and the underlying signaling pathways it modulates, offering a valuable resource for researchers and professionals in the field of drug development and diagnostics.

Quantitative Data Summary: this compound in Parkinson's Disease

The most direct evidence for this compound's role as a volatile biomarker comes from a study on Parkinson's disease, where its levels in sebum were found to be significantly altered in patients compared to healthy controls. The following table summarizes the key findings from this research.

| Biomarker | Disease | Biological Matrix | Change in Patients | Statistical Significance | Patient Cohort Size | Control Cohort Size | Reference |

| This compound | Parkinson's Disease | Sebum | Lower | p < 0.05 | 43 | 21 | [1] |

Note: The referenced study presented data in the form of box plots. The "Lower" designation reflects the observed trend in the patient group relative to the control group.

Experimental Protocols

The detection and quantification of volatile compounds like this compound from biological matrices require sensitive and specific analytical techniques. The primary method employed in the key study identifying this compound as a biomarker for Parkinson's disease was Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS).[2]

Detailed Methodology for Sebum Analysis via TD-GC-MS

This protocol outlines the key steps for the analysis of volatile compounds from sebum samples, adapted from methodologies used in Parkinson's disease research.[2][3]

1. Sample Collection:

-

Sebum samples are collected non-invasively from the upper back of subjects using sterile medical-grade cotton gauze or swabs.

-

The collection area is standardized to ensure consistency.

-

Samples are stored in inert vials at -20°C or lower prior to analysis to minimize the degradation of volatile compounds.[2]

2. Sample Preparation (Direct Analysis):

-

For TD-GC-MS analysis, sebum-impregnated gauze or swabs can be analyzed directly without the need for solvent extraction.

-

A portion of the sample material is placed into an empty stainless steel thermal desorption tube.

3. Thermal Desorption (TD):

-

The thermal desorption unit is programmed to heat the sample tube, liberating the trapped volatile organic compounds.

-

A typical TD program involves heating the tube to a specific temperature (e.g., 280°C) for a set duration (e.g., 15 minutes) under a flow of inert gas (e.g., helium).[2]

-

The desorbed analytes are then focused onto a cooled injection system (CIS) or a cold trap (e.g., held at -10°C) to ensure a sharp injection peak.[2]

4. Gas Chromatography (GC):

-

The CIS is rapidly heated to inject the trapped volatiles onto the GC column.

-

A non-polar or mid-polar capillary column (e.g., DB-5MS) is commonly used for the separation of a wide range of volatile compounds.

-

The oven temperature is programmed with a gradient to effectively separate the analytes. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) over a period of 20-30 minutes.[2]

5. Mass Spectrometry (MS):

-

The separated compounds eluting from the GC column are ionized using electron impact (EI) ionization.

-

The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting compounds.

-

The mass-to-charge ratio (m/z) range is typically set from 35 to 350 Da.

6. Data Analysis and Identification:

-

This compound and other volatile compounds are identified by comparing their mass spectra and retention times with those of authentic reference standards and by searching against mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by integrating the peak area of a characteristic ion of the target analyte. For comparative studies, data is often normalized to an internal standard or to the total ion chromatogram.

Signaling Pathways and Logical Relationships

This compound has been shown to modulate key signaling pathways involved in cellular stress responses, particularly those related to oxidative stress and inflammation. Understanding these pathways provides insight into the potential biological mechanisms underlying its alteration in disease states.

This compound's Role in the NRF2 Antioxidant Pathway

This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response.[4][5]

References

- 1. Discovery of Volatile Biomarkers of Parkinson’s Disease from Sebum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pure.plymouth.ac.uk [pure.plymouth.ac.uk]

- 4. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the sensory profile and aroma of perillaldehyde

An In-depth Technical Guide to the Sensory Profile and Aroma of Perillaldehyde

Introduction

This compound, a monoterpene aldehyde, is a key aromatic compound naturally present in the essential oils of various plants, most notably in the Perilla frutescens herb.[1][2] With its distinct and powerful aroma, this compound is a valuable ingredient in the flavor, fragrance, and cosmetics industries.[2][3] It is utilized to impart or enhance specific sensory notes in a wide range of products, including foods, beverages, perfumes, and personal care items.[4][5] This technical guide provides a comprehensive overview of the sensory and aroma profile of this compound, the underlying chemosensory signaling pathways, and the experimental protocols used for its characterization.

Sensory and Aroma Profile

This compound is characterized by a complex and potent sensory profile, with nuances that can be described using a variety of descriptors. Its overall profile is often categorized as herbal, spicy, and citrusy.

Olfactory Profile (Aroma)

The aroma of this compound is multifaceted, typically described as a powerful, fatty-spicy, and herbaceous odor.[3][6] More specific descriptors frequently used by perfumers and flavorists include:

-

Herbal and Green : Possesses a distinctive herbal, minty, and fresh green character, reminiscent of the perilla leaf itself.[4][7][8]

-

Spicy : Exhibits pronounced spicy facets, with notes of cinnamon, cumin, and clove.[1][8][9][10]

-

Citrus : Contains bright, zesty citrus undertones, particularly orange and lime.[8][10][11]

-

Woody and Waxy : A subtle sweet, woody, and somewhat waxy character is also noted, which pairs well with citrus ingredients.[8][9]

-

Other : Some analyses also report oily and fatty notes.[6][7]

Gustatory Profile (Taste)

The taste profile of this compound complements its aroma. It is described as having a woody, spicy, and citrus taste.[11] Specific taste descriptors include aromatic, sweet, woody, spicy, waxy, and aldehydic with notes of orange and lime.[7][8][9]

Summary of Sensory Descriptors

The following table summarizes the sensory descriptors associated with this compound's aroma and taste profile as reported in the literature.

| Sensory Aspect | Descriptor Category | Specific Descriptors | Citations |

| Aroma (Odor) | Herbal / Green | Herbal, Green, Fresh, Minty, Grassy | [3][4][7][8] |

| Spicy | Spicy, Cumin, Cinnamon, Pungent, Clove | [1][8][9][10] | |

| Citrus | Citrus, Orange, Lime | [2][8][10] | |

| Other | Fatty, Oily, Waxy, Sweet, Woody | [3][6][7][8][9] | |

| Taste (Flavor) | Primary Tastes | Sweet, Aromatic | [7][8][9] |

| Texture/Mouthfeel | Waxy, Aldehydic | [7][8][9] | |

| Associated Flavors | Woody, Spicy, Citrus (Orange, Lime), Cinnamyl | [8][11] |